Etrasimod Arginine

S1P receptor signaling bias Cardiac safety pharmacology G protein-coupled inwardly rectifying potassium channels

Etrasimod arginine is the L-arginine salt engineered for superior aqueous solubility and oral stability, setting it apart from other S1P receptor modulators. Its unique β-arrestin-biased agonism at S1P1, combined with reduced potency for G protein-mediated cardiac conduction (lowered GIRK channel activation vs ozanimod), minimizes bradycardia risk. With a 28-38 hour half-life, dose titration is unnecessary, and lymphocyte recovery is rapid upon discontinuation. Phase 3-validated with 49.3% vs 15.0% placebo endoscopic improvement in ulcerative colitis. Ideal for signaling bias research, cardiac safety benchmarking, and preclinical IBD models.

Molecular Formula C32H40F3N5O5
Molecular Weight 631.7 g/mol
CAS No. 1206123-97-8
Cat. No. B607386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtrasimod Arginine
CAS1206123-97-8
SynonymsAPD334 L-Arginine;  Etrasimod arginine
Molecular FormulaC32H40F3N5O5
Molecular Weight631.7 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F.C(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C26H26F3NO3.C6H14N4O2/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23;7-4(5(11)12)2-1-3-10-6(8)9/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t17-;4-/m10/s1
InChIKeyGVPVVOSNDUAUKM-BPGOJFKZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etrasimod Arginine: S1P Receptor Modulator with Distinct Pharmacological Profile for Procurement Consideration


Etrasimod arginine (CAS 1206123-97-8) is the L-arginine salt form of etrasimod, an oral, once-daily sphingosine 1-phosphate (S1P) receptor modulator that selectively targets S1P receptor subtypes 1, 4, and 5 with no detectable activity on S1P2 and S1P3 [1]. Developed by Arena Pharmaceuticals (now Pfizer) and approved for moderately to severely active ulcerative colitis, etrasimod arginine is formulated as the arginine salt to enhance solubility and stability for oral administration [2]. This compound represents a next-generation S1P receptor modulator with a unique pharmacological fingerprint that differentiates it from earlier and contemporaneous class members.

Why Etrasimod Arginine Cannot Be Interchanged with Other S1P Receptor Modulators


Generic substitution among S1P receptor modulators is precluded by fundamental differences in receptor subtype selectivity, downstream signaling bias, and clinical pharmacokinetic properties that directly impact safety, tolerability, and therapeutic positioning. Etrasimod exhibits a distinct pattern of partial agonism at S1P1 that translates to reduced potency for G protein-mediated signaling pathways implicated in cardiac conduction, a feature not shared by ozanimod, siponimod, or fingolimod [1]. Additionally, etrasimod's shorter half-life (28-38 hours) compared to ozanimod's approximately 10-11 day half-life [2] eliminates the need for dose titration and shortens the lymphocyte recovery period upon discontinuation, critical for managing adverse events or planning surgical interventions. The arginine salt form further distinguishes etrasimod by conferring specific physicochemical properties including enhanced aqueous solubility and stability that are not inherent to the free base or alternative salt forms, directly impacting formulation and manufacturing reproducibility [3].

Quantitative Differentiation of Etrasimod Arginine Versus S1P Receptor Modulator Comparators


Reduced Cardiac GIRK Channel Activation Versus Ozanimod

Etrasimod demonstrates significantly diminished activation of human cardiac G protein-coupled inwardly rectifying potassium (GIRK) channels compared to ozanimod. In a direct head-to-head comparison using human cardiac myocytes, etrasimod exhibited lower potency in inducing GIRK channel activation, a key mediator of S1P1-related bradycardia and atrioventricular conduction effects [1].

S1P receptor signaling bias Cardiac safety pharmacology G protein-coupled inwardly rectifying potassium channels

S1P1-Mediated G Protein Activation Potency Comparison: Etrasimod vs. Fingolimod, Ozanimod, and Siponimod

In direct comparative assays measuring S1P1-mediated G protein activation (GTPγS binding and cAMP inhibition), etrasimod was notably less potent than fingolimod, ozanimod, and siponimod. While all four compounds demonstrated similar potency in promoting β-arrestin recruitment and S1P1 internalization, etrasimod's reduced potency for G protein signaling represents a distinct signaling bias profile [1].

S1P1 receptor pharmacology G protein signaling bias Ligand bias profiling

Shorter Half-Life and No Titration Requirement Versus Ozanimod

Etrasimod has a significantly shorter terminal half-life compared to ozanimod, eliminating the need for dose titration. In healthy Chinese adults, etrasimod exhibited a half-life between 28.1 and 37.9 hours following multiple dosing [1]. In contrast, ozanimod and its active metabolites have a half-life of approximately 10-11 days, necessitating a 7-day dose titration regimen to mitigate first-dose bradycardia [2].

Pharmacokinetics Drug safety Clinical convenience

S1P1 Receptor Binding Affinity in CHO Cells

Etrasimod (APD334) demonstrates potent and selective binding to the S1P1 receptor with an IC50 value of 1.88 nM in CHO cells expressing HA-tagged S1P1 [1]. This high-affinity binding is complemented by functional antagonism at S1P1, with moderate agonism at human S1P4 and S1P5 (reduced potency and efficacy relative to S1P1), and no detectable activity at S1P2 or S1P3 [1].

S1P1 receptor binding In vitro pharmacology Receptor occupancy

Endoscopic Improvement in Ulcerative Colitis: Etrasimod vs. Placebo

In the Phase 3 ELEVATE UC 52 trial, etrasimod 2 mg once daily demonstrated significantly higher rates of endoscopic improvement compared to placebo at week 52. The endoscopic improvement rate was 49.3% for etrasimod versus 15.0% for placebo [1]. This >3-fold improvement in a key objective endpoint establishes etrasimod's clinical efficacy for mucosal healing in moderate-to-severe ulcerative colitis.

Ulcerative colitis Clinical efficacy Mucosal healing

Arginine Salt Form for Enhanced Solubility and Manufacturing Reproducibility

Etrasimod arginine is specifically formulated as the L-arginine salt to address solubility and stability limitations of the free base. The arginine salt formation enhances aqueous solubility and provides distinct polymorphic forms that can be controlled for manufacturing consistency [1]. Multiple patents cover novel polymorphs and amorphous forms of etrasimod L-arginine, indicating the importance of solid-state control for pharmaceutical development [2].

Salt selection Pharmaceutical formulation Solid-state chemistry

High-Value Application Scenarios for Etrasimod Arginine in Research and Pharmaceutical Development


S1P1 Receptor Signaling Bias Research

Investigators studying ligand bias at S1P receptors should select etrasimod arginine as a tool compound to interrogate β-arrestin-biased signaling. As demonstrated in direct comparative studies, etrasimod exhibits similar potency to other S1PR modulators in promoting β-arrestin recruitment and S1P1 internalization, but notably lower potency in G protein-mediated signaling (GTPγS binding and cAMP inhibition) [1]. This signaling bias profile is further validated by reduced activation of human cardiac GIRK channels compared to ozanimod [1], making etrasimod an ideal probe for dissecting G protein-dependent versus β-arrestin-dependent physiological effects.

Cardiac Safety Pharmacology Profiling of S1P Modulators

For preclinical cardiac safety assessment programs, etrasimod arginine serves as a benchmark compound for S1P1 modulation with attenuated cardiac conduction effects. The compound's reduced potency for GIRK channel activation relative to ozanimod [1] provides a reference point for evaluating next-generation S1P modulators designed to minimize bradycardia risk. Use of etrasimod arginine in hERG, GIRK, and cardiomyocyte electrophysiology assays enables comparative benchmarking of novel chemical entities against a clinically validated S1P modulator with a characterized cardiac safety profile.

Oral S1P Modulator Formulation Development

Formulation scientists developing oral S1P receptor modulators should utilize etrasimod arginine as a reference standard for salt selection and solid-state optimization. The L-arginine salt form was specifically chosen to enhance aqueous solubility and stability for oral administration [1], and multiple patents cover polymorphic forms of this salt [2]. This makes etrasimod arginine a valuable comparator for salt screening studies, dissolution testing, and polymorph control strategies in the development of novel S1P modulator candidates.

Inflammatory Bowel Disease Preclinical Efficacy Models

In preclinical models of ulcerative colitis and Crohn's disease, etrasimod arginine provides a clinically validated positive control for S1P receptor modulation. The compound has demonstrated significant endoscopic improvement (49.3% vs. placebo 15.0%) in Phase 3 clinical trials for ulcerative colitis [3], establishing its translational relevance. Researchers can use etrasimod arginine to benchmark efficacy in murine DSS or TNBS colitis models, or to investigate combination therapy approaches with biologics or JAK inhibitors in immune-mediated inflammatory disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etrasimod Arginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.